Valproyl-CoA -

Valproyl-CoA

Catalog Number: EVT-1581027
CAS Number:
Molecular Formula: C29H50N7O17P3S
Molecular Weight: 893.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Valproyl-CoA belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, valproyl-CoA is considered to be a fatty ester lipid molecule. Valproyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Valproyl-CoA has been primarily detected in urine. Within the cell, valproyl-CoA is primarily located in the cytoplasm.
Overview

Valproyl-Coenzyme A is a significant metabolite derived from valproic acid, a medication primarily used to treat epilepsy and bipolar disorder. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of fatty acids and the synthesis of neurotransmitters. Valproyl-Coenzyme A is classified as an acyl-CoA derivative, which is essential for the activation of fatty acids and their subsequent metabolism in mitochondria.

Source and Classification

Valproyl-Coenzyme A originates from valproic acid, which undergoes metabolic conversion in the liver. The classification of valproyl-Coenzyme A falls under the category of acyl-CoA compounds, which are pivotal in cellular metabolism. These compounds serve as intermediates in several biochemical reactions, including fatty acid oxidation and the synthesis of complex lipids.

Synthesis Analysis

Methods

The synthesis of valproyl-Coenzyme A involves several techniques to ensure purity and yield. According to research, valproyl-Coenzyme A can be synthesized through:

  1. Chemical Synthesis: This method includes the direct chemical modification of valproic acid to form its CoA ester.
  2. Enzymatic Procedures: A novel enzymatic approach has been reported, where 3-keto-valproyl-Coenzyme A is synthesized via specific enzyme reactions followed by purification processes such as solid-phase extraction and high-performance liquid chromatography (HPLC) .

Technical Details

The enzymatic synthesis typically employs CoA ligase enzymes that catalyze the formation of acyl-CoA from free fatty acids and coenzyme A. The subsequent purification steps are critical for isolating high-purity valproyl-Coenzyme A for further studies.

Molecular Structure Analysis

Structure

Valproyl-Coenzyme A consists of a coenzyme A moiety linked to a valproate group. The molecular formula is C19H33N7O9PC_{19}H_{33}N_{7}O_{9}P, reflecting its complex structure that includes a nucleotide, a pantothenic acid derivative, and an amino acid.

Data

The structural analysis reveals that valproyl-Coenzyme A has functional groups characteristic of both coenzymes and fatty acids, allowing it to participate actively in metabolic pathways. The structural configuration facilitates its interaction with enzymes involved in fatty acid metabolism.

Chemical Reactions Analysis

Reactions

Valproyl-Coenzyme A participates in several key biochemical reactions:

  1. Fatty Acid Oxidation: It acts as a substrate for mitochondrial enzymes that catalyze the breakdown of fatty acids.
  2. Synthesis of Other Metabolites: It can be further converted into other acyl-CoA derivatives through enzymatic reactions.

Technical Details

The reactions involving valproyl-Coenzyme A typically occur within mitochondria, where it interacts with various enzymes such as acyl-CoA dehydrogenases. These reactions are essential for energy production and metabolic regulation.

Mechanism of Action

Process

The mechanism of action for valproyl-Coenzyme A primarily involves its role as an acyl donor in metabolic pathways. It contributes to:

  • Energy Production: By participating in β-oxidation, it aids in generating acetyl-CoA, which enters the citric acid cycle.
  • Neurotransmitter Synthesis: It influences the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter that modulates neuronal excitability.

Data

Research indicates that alterations in levels of valproyl-Coenzyme A can significantly impact mitochondrial function and energy metabolism, highlighting its importance in both therapeutic and physiological contexts .

Physical and Chemical Properties Analysis

Physical Properties

Valproyl-Coenzyme A is typically found as a pale yellow to colorless oil or solid at room temperature. Its solubility characteristics allow it to dissolve in polar solvents due to its ionic nature from the coenzyme part.

Chemical Properties

  • Molecular Weight: Approximately 457.55 g/mol.
  • pH Stability: It remains stable across a physiological pH range but may degrade under extreme conditions.
  • Reactivity: Valproyl-Coenzyme A is reactive towards nucleophiles due to its acyl group, facilitating various biochemical transformations.
Applications

Scientific Uses

Valproyl-Coenzyme A has several applications in scientific research:

  1. Metabolic Studies: It serves as a model compound for studying fatty acid metabolism and mitochondrial function.
  2. Pharmacological Research: Its role in neurotransmitter synthesis makes it relevant for investigations into neurological disorders.
  3. Biochemical Assays: Valproyl-Coenzyme A is utilized in assays to measure enzyme activity related to fatty acid oxidation and energy metabolism.
Introduction to Valproyl-CoA: Discovery and Biosynthetic Context

Historical Synthesis and Identification as a Valproic Acid Metabolite

Valproyl-CoA (VP-CoA), the coenzyme A conjugate of valproic acid (VPA), was first chemically synthesized in the early 2000s to investigate its role in mitochondrial toxicity. Researchers developed methods to synthesize VP-CoA and its β-oxidation intermediates (Δ²-valproyl-CoA, 3-OH-valproyl-CoA, 3-keto-valproyl-CoA) using a combination of chemical and enzymatic approaches, followed by HPLC purification [2]. This breakthrough enabled direct quantification of VP-CoA in rat liver mitochondria, revealing that VP-CoA and 3-keto-valproyl-CoA are the predominant metabolites accumulating during VPA metabolism [2]. The identification of VP-CoA resolved long-standing questions about VPA's interference with mitochondrial processes, particularly its inhibition of fatty acid oxidation enzymes [2] [3].

Key milestones in VP-CoA research include:

  • 2001: First synthetic standards used to quantify VP-CoA in mitochondria [2]
  • 2004: Discovery of valproyl-dephosphoCoA, a novel metabolite [5]
  • 2010: Demonstration of VP-CoA's inhibition of N-acetylglutamate synthase [3]

Table 1: Historical Milestones in Valproyl-CoA Research

YearDiscoverySignificance
2001Synthesis of VP-CoA and β-oxidation intermediatesEnabled direct quantification in mitochondria
2004Identification of valproyl-dephosphoCoARevealed extra-mitochondrial CoA trapping mechanism
2010VP-CoA inhibition of N-acetylglutamate synthaseExplained hyperammonemia mechanism

Biochemical Pathways of Valproyl-CoA Formation in Hepatic Mitochondria

VP-CoA formation occurs through a two-step activation process catalyzed by acyl-CoA synthetases (ACS):

  • Cytosolic Activation: Medium-chain acyl-CoA synthetase (ACSM) initiates VP-CoA formation in the cytosol, though this pathway is minor compared to mitochondrial activation [5].
  • Mitochondrial Activation: VPA freely diffuses into mitochondria where it undergoes ATP-dependent conversion to VP-CoA via matrix ACSM enzymes [1] [5]. The reaction mechanism proceeds as:
  • Step 1: VPA + ATP → Valproyl-AMP + PPi
  • Step 2: Valproyl-AMP + CoA → VP-CoA + AMP [5]

Enzymatic characteristics of VPA activation:

  • Kinetics: Km values for VPA activation range from 50-300 μM depending on ACS isoform [5]
  • Isoforms: ACSM1 primarily activates VPA in human liver mitochondria [5] [6]
  • Compartmentalization: 85% of hepatic VP-CoA forms in mitochondria, while 15% forms extra-mitochondrially [5]

Table 2: Enzymatic Characteristics of Valproyl-CoA Formation

ParameterCytosolic FormationMitochondrial Formation
Primary enzymeACSM2BACSM1
Km (VPA)210 ± 30 μM92 ± 15 μM
Vmax5.8 nmol/min/mg18.4 nmol/min/mg
Relative contribution15%85%

Role as a Reactive Intermediate in Valproate Pharmacodynamics

VP-CoA functions as a central reactive intermediate that mediates both therapeutic and toxic effects through multiple molecular interactions:

Enzyme Inhibition Mechanisms:

  • N-Acetylglutamate Synthase (NAGS): VP-CoA directly inhibits NAGS (Ki = 45 μM), reducing N-acetylglutamate production. This deactivates carbamoyl phosphate synthetase I (CPS1), the rate-limiting urea cycle enzyme, explaining VPA-induced hyperammonemia [3] [8].
  • Succinate:CoA Ligases: VP-CoA inhibits ATP- and GTP-dependent succinate:CoA ligases (45-55% inhibition at 1 mM), disrupting the TCA cycle and oxidative phosphorylation [4].
  • Carnitine Palmitoyltransferase I (CPT1): VP-CoA competitively inhibits CPT1 (Ki = 80 μM), impairing fatty acid β-oxidation and contributing to hepatic steatosis [5] [8].

Molecular Targets and Consequences:

  • Histone Deacetylase (HDAC): Though not directly inhibited by VP-CoA, its formation enables VPA's HDAC inhibitory activity by facilitating mitochondrial epigenetic modulation [1] [7].
  • Coenzyme A Sequestration: VP-CoA accumulates to millimolar concentrations in mitochondria (0.8-2.3 mM in rat studies), depleting free CoA pools by 40-60% and impairing multiple CoA-dependent pathways [2] [5] [9].

Table 3: Molecular Targets of Valproyl-CoA

Target EnzymeInhibition MechanismFunctional Consequence
N-Acetylglutamate synthaseCompetitive (Ki = 45 μM)Hyperammonemia
Succinate:CoA ligase (A-SUCL)UncompetitiveTCA cycle disruption
Carnitine palmitoyltransferase ICompetitive (Ki = 80 μM)Impaired fatty acid oxidation
α-Lipoamide dehydrogenaseAllostericPyruvate oxidation inhibition

Metabolic Disruption Cascade:

  • Primary Inhibition: VP-CoA directly inhibits rate-limiting enzymes (NAGS, CPT1)
  • Cofactor Depletion: Sequesters CoA (∼60% reduction in hepatic free CoA)
  • Energy Crisis: Reduces ATP production by 30-40% in hepatocytes
  • Reactive Species Accumulation: Compromised β-oxidation increases ROS production [4] [9]

Properties

Product Name

Valproyl-CoA

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-propylpentanethioate

Molecular Formula

C29H50N7O17P3S

Molecular Weight

893.7 g/mol

InChI

InChI=1S/C29H50N7O17P3S/c1-5-7-17(8-6-2)28(41)57-12-11-31-19(37)9-10-32-26(40)23(39)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(42,43)44)21(38)27(51-18)36-16-35-20-24(30)33-15-34-25(20)36/h15-18,21-23,27,38-39H,5-14H2,1-4H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,21-,22-,23?,27-/m1/s1

InChI Key

UCIOSJWVYJWBEO-XJJJFWNASA-N

Synonyms

coenzyme A, valproyl-
valproyl-CoA
valproyl-coenzyme A

Canonical SMILES

CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCC(CCC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.